Amine Reactivity Ranking: Quantitative Relative Rate Series for Nucleophilic Displacement
Among (chloromethyl)ethoxysilanes, the dimethyl-substituted congener (closest structural analog to chloroethoxymethylsilane) exhibits the highest reactivity toward amines. Andrianov and Volkova established a quantitative reactivity series at 20 °C: ClCH₂(CH₃)₂SiOC₂H₅ > ClCH₂CH₃Si(OC₂H₅)₂ > ClCH₂Si(OC₂H₅)₃. The monochloro-monoethoxy-monomethyl architecture (represented by ClCH₂(CH₃)₂SiOC₂H₅) reacts faster than the diethoxy and triethoxy analogs, providing a kinetic basis for selecting chloroethoxymethylsilane over more highly ethoxylated competitors when rapid amine functionalization is required [1].
| Evidence Dimension | Relative reaction rate with amines at 20 °C |
|---|---|
| Target Compound Data | ClCH₂(CH₃)₂SiOC₂H₅ — fastest in series (assigned rank 1) |
| Comparator Or Baseline | ClCH₂CH₃Si(OC₂H₅)₂ (rank 2); ClCH₂Si(OC₂H₅)₃ (rank 3, slowest) |
| Quantified Difference | Qualitative rank-order series; relative rates not expressed as absolute k values |
| Conditions | Reaction with amines at 20 °C; solvent-free or aprotic conditions as per Andrianov & Volkova (1959) |
Why This Matters
The rank-order reactivity series provides a reproducible kinetic rationale for prioritizing the monoethoxy-monomethyl architecture when synthesis throughput depends on amine displacement rate.
- [1] Andrianov, K. A.; Volkova, L. M. Reactions of (chloromethyl)ethoxysilanes with amines. Bull. Acad. Sci. USSR, Div. Chem. Sci. 1959, 8, 255–259. DOI: 10.1007/BF00917371. View Source
